Cas no 863868-36-4 (2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester compound widely used in Suzuki-Miyaura cross-coupling reactions. The presence of two fluorine atoms at the 3- and 5-positions of the phenyl ring enhances its reactivity and stability, making it particularly valuable in pharmaceutical and materials science applications. The tetramethyl dioxaborolane moiety provides excellent hydrolytic stability and facilitates handling under ambient conditions. This compound serves as a versatile building block for synthesizing complex fluorinated aromatic systems, which are crucial in drug discovery and advanced material development. Its well-defined structure and consistent performance make it a reliable reagent for precise synthetic transformations.
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
863868-36-4 structure
Product Name:2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:863868-36-4
MF:C12H15BF2O2
MW:240.054110765457
MDL:MFCD11504963
CID:828045
PubChem ID:46739301
Update Time:2025-07-02

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3,5-DIFLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,5-Difluorophenylboronic acid pinacol ester
    • (3,5-DIFLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • AMTB1134
    • NBMGRDOMOTUSOT-UHFFFAOYSA-N
    • MB09895
    • D5017
    • ST24039250
    • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-3,5-difluorobenzene
    • 1,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-d
    • 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 3,5-Difluorophenylboronic acid,pinacol ester
    • MFCD11504963
    • CS-0175573
    • AKOS016005666
    • SCHEMBL9948194
    • (3,5-Difluorophenyl)-2-boronic acid pinacol ester
    • SY044786
    • EN300-1425753
    • 863868-36-4
    • DTXSID50674912
    • MDL: MFCD11504963
    • Inchi: 1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
    • InChI Key: NBMGRDOMOTUSOT-UHFFFAOYSA-N
    • SMILES: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1

Computed Properties

  • Exact Mass: 240.11300
  • Monoisotopic Mass: 240.1133162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Melting Point: 49.0 to 53.0 deg-C
  • PSA: 18.46000
  • LogP: 2.26400

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  (T-4)-Trihydro[N-(1-methylethyl)-2-propanamine]boron Solvents: Ethyl acetate ;  0 °C; 30 min, rt
1.2 Reagents: Diisopropylamine ;  30 min, rt
1.3 Reagents: Triethylamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; 50 °C → -5 °C
1.4 Solvents: Methanol ;  1 h, rt
1.5 Solvents: Diethyl ether ;  4 h, rt
Reference
Amine-Borane Complexes: Air- and Moisture-Stable Partners for Palladium-Catalyzed Borylation of Aryl Bromides and Chlorides
Guerrand, Helene D. S.; et al, Advanced Synthesis & Catalysis, 2015, 357(6), 1167-1174

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium oxalate ,  Tripotassium phosphate Catalysts: 4-Cyanopyridine ,  2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Reference
Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides
Xu, Jinhui ; et al, Journal of the American Chemical Society, 2021, 143(33), 13266-13273

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Nickel, [μ-[(1,2-η:5,6-η)-1,5-cyclooctadiene]]tetrakis(1,3-dicyclohexyl-1,3-dihy… Solvents: Methylcyclohexane ;  24 h, 100 °C
Reference
Stoichiometric and Catalytic Aryl-Cl Activation and Borylation using NHC-stabilized Nickel(0) Complexes
Kuehn, Laura; et al, Chemistry - A European Journal, 2019, 25(40), 9514-9521

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Dimethylformamide ;  15 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  rt → 80 °C; 5 h, 80 °C
Reference
Enhancing charge mobilities in selectively fluorinated oligophenyl organic semiconductors: a design approach based on experimental and computational perspectives
Maiti, Buddhadev; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2019, 7(13), 3881-3888

Production Method 5

Reaction Conditions
1.1 Catalysts: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: Trifluorotoluene ;  15 h, 110 °C
Reference
Isonicotinate ester catalyzed decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters
Cheng, Wan-Min; et al, Organic Letters, 2017, 19(16), 4291-4294

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine ,  Cesium fluoride Solvents: Dimethyl sulfoxide ;  rt → 105 °C; 2 h, 105 °C
Reference
Radical Metal-Free Borylation of Aryl Iodides
Pinet, Sandra; et al, Synthesis, 2017, 49(21), 4759-4768

Production Method 7

Reaction Conditions
1.1 Catalysts: 2876806-76-5 Solvents: Cyclopentyl methyl ether ;  18 h, 23 °C
Reference
Development of Cobalt Catalysts for the meta-Selective C(sp2)-H Borylation of Fluorinated Arenes
Pabst, Tyler P. ; et al, Journal of the American Chemical Society, 2022, 144(14), 6465-6474

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 90 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Reference
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Production Method 9

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
Reference
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

Production Method 11

Reaction Conditions
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,3-propanediylbis(3-methyl-1H-imi… Solvents: 1,3-Difluorobenzene ;  30 min, 180 °C
Reference
Iridium complexes of N-heterocyclic carbenes in C-H borylation using energy efficient microwave technology: influence of structure, ligand donor strength and counter ion on catalytic activity
Rentzsch, Christoph F.; et al, Green Chemistry, 2009, 11(10), 1610-1617

Production Method 12

Reaction Conditions
1.1 Catalysts: 2489284-98-0 Solvents: Cyclohexene ;  18 h, 110 °C
Reference
Direct C-H Borylation of Arenes Catalyzed by Saturated Hydride-Boryl-Iridium-POP Complexes: Kinetic Analysis of the Elemental Steps
Esteruelas, Miguel A. ; et al, Chemistry - A European Journal, 2020, 26(55), 12632-12644

Production Method 13

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0.5 h, rt
Reference
Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation
Zhang, Yan ; et al, ACS Catalysis, 2022, 12(15), 8995-9002

Production Method 14

Reaction Conditions
1.1 Solvents: Diethyl ether ;  18 h, rt
Reference
Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines
Tan, Peng Wen; et al, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium oxalate ,  4-Cyanopyridine ,  Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Reference
Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides
Xu, Jinhui; et al, ChemRxiv, 2021, 1, 1-7

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt; 12 h, 80 °C
Reference
Sterically Directed Functionalization of Aromatic C-H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles
Chotana, Ghayoor A.; et al, Journal of the American Chemical Society, 2005, 127(30), 10539-10544

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Reference
Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization
Liu, Cham-Chuen; et al, Organometallics, 2019, 38(15), 2963-2971

Production Method 18

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  6 h, 25 °C
Reference
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Production Method 19

Reaction Conditions
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Reference
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Production Method 20

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Reference
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

Production Method 21

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
Reference
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

Production Method 22

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Reference
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Production Method 23

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
2.1 Catalysts: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: Trifluorotoluene ;  15 h, 110 °C
Reference
Isonicotinate ester catalyzed decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters
Cheng, Wan-Min; et al, Organic Letters, 2017, 19(16), 4291-4294

Production Method 24

Reaction Conditions
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Reference
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

Production Method 25

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  6 h, 25 °C
Reference
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Production Method 26

Reaction Conditions
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: 1,3-Difluorobenzene ;  20 h, 80 °C
Reference
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
Furukawa, Takayuki; et al, Journal of the American Chemical Society, 2015, 137(38), 12211-12214

Production Method 27

Reaction Conditions
1.1 Reagents: Cyclohexene Catalysts: (SP-4-1)-[1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl-κO)bis[1,1-bis(1-methylethyl)p… ;  24 h, 110 °C
Reference
POP-Rhodium-promoted C-H and B-H bond activation and C-B bond formation
Esteruelas, Miguel A.; et al, Organometallics, 2015, 34(10), 1911-1924

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:863868-36-4)2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A863220
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):425.0
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Amadis Chemical Company Limited
(CAS:863868-36-4)2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A863220
Purity:99%
Quantity:25g
Price ($):425.0
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